molecular formula C13H21NO2 B2923103 N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide CAS No. 2361641-52-1

N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide

Cat. No.: B2923103
CAS No.: 2361641-52-1
M. Wt: 223.316
InChI Key: YPOBOOMMGIRERE-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.316. This compound is characterized by the presence of a cyclobutyl group, an oxan-4-ylmethyl group, and a prop-2-enamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The preparation of N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide involves synthetic routes that typically include the reaction of cyclobutylamine with oxan-4-ylmethyl chloride, followed by the addition of prop-2-enamide. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamine: This compound has a similar structure but differs in the presence of an amine group instead of an amide group.

    N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enol: This compound contains a hydroxyl group instead of an amide group.

    N-Cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enone: This compound features a ketone group instead of an amide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclobutyl-N-(oxan-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14(12-4-3-5-12)10-11-6-8-16-9-7-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBOOMMGIRERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCOCC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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